N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) CNS Drug Discovery

N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride (CAS: 1185307-16-7) is a synthetic small-molecule hydrochloride salt with the molecular formula C12H19ClN2OS and a molecular weight of 274.81 g/mol. Structurally, it features a piperidine core connected via a methylene bridge to a thiophen-3-yl acetamide moiety.

Molecular Formula C12H19ClN2OS
Molecular Weight 274.81 g/mol
CAS No. 1185307-16-7
Cat. No. B1418809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride
CAS1185307-16-7
Molecular FormulaC12H19ClN2OS
Molecular Weight274.81 g/mol
Structural Identifiers
SMILESC1CNCCC1CNC(=O)CC2=CSC=C2.Cl
InChIInChI=1S/C12H18N2OS.ClH/c15-12(7-11-3-6-16-9-11)14-8-10-1-4-13-5-2-10;/h3,6,9-10,13H,1-2,4-5,7-8H2,(H,14,15);1H
InChIKeyYRWICOQFVWVNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride (CAS 1185307-16-7): A Specialized Piperidine-Thiophene Building Block for Protease & CNS-Targeted Synthesis


N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride (CAS: 1185307-16-7) is a synthetic small-molecule hydrochloride salt with the molecular formula C12H19ClN2OS and a molecular weight of 274.81 g/mol . Structurally, it features a piperidine core connected via a methylene bridge to a thiophen-3-yl acetamide moiety . Commercial sources typically supply this compound at purities of 95% or higher (95%+, 98% NLT), often accompanied by batch-specific analytical documentation such as NMR, HPLC, and GC reports, supporting its use as a qualified research intermediate .

Why CAS 1185307-16-7 Cannot Be Arbitrarily Substituted with Other Piperidine-Thiophene Acetamide Analogs


While several regioisomeric piperidine-thiophene acetamide hydrochlorides share an identical molecular formula and weight (e.g., CAS 1185319-57-6, the 3-ylmethyl analog), their structural distinctions—specifically the position of the methylene linker on the piperidine ring (4-ylmethyl vs. 3-ylmethyl) and the thiophene substitution pattern—can produce divergent spatial geometries, receptor-binding pharmacophores, and downstream biological outcomes . Additionally, the hydrochloride salt form of CAS 1185307-16-7 provides documented advantages in solubility and aqueous compatibility that may not be matched by free-base or alternative salt forms, making indiscriminate substitution a risk to experimental reproducibility and synthetic yield .

Head-to-Head and Class-Level Evidence for Selecting CAS 1185307-16-7 Over Its Closest Analogs


Regioisomeric Differentiation: 4-ylmethyl vs. 3-ylmethyl Linker Position Defines Distinct Pharmacophoric Profiles

In SAR campaigns, the piperidine ring's substitution position is a critical determinant of target engagement. The target compound CAS 1185307-16-7 features a 4-ylmethyl linkage, whereas its closest regioisomer, CAS 1185319-57-6, employs a 3-ylmethyl linkage . Literature on piperidine-based monoamine re-uptake inhibitors demonstrates that shifting the attachment point from the 4-position to the 3-position significantly alters inhibitor potency and transporter selectivity profiles [1]. This positional isomerism translates into non-interchangeable biological activity, as the spatial orientation of the thiophene acetamide side chain differs between the two compounds.

Medicinal Chemistry Structure-Activity Relationship (SAR) CNS Drug Discovery

Salt-Form Advantage: Hydrochloride Salt Enhances Aqueous Solubility and Handling Over Free-Base Analogs

CAS 1185307-16-7 is supplied exclusively as the hydrochloride salt, which is documented to improve aqueous solubility and stability compared to the free base . Although free-base piperidine-thiophene acetamides (e.g., N-(piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide, free base) can be prepared, they typically exhibit reduced polarity and poorer water compatibility, which can complicate in vitro assay preparation, HPLC method development, and subsequent salt screening. The hydrochloride salt form ensures 'optimal solubility under physiological conditions,' making it amenable for direct formulation into various drug delivery systems .

Pre-formulation Solubility Enhancement Drug Discovery

Purity Tiering: Differentiated Supply Options (95% vs. 98% NLT) with ISO-Certified Quality for Regulated Workflows

Suppliers offer CAS 1185307-16-7 at two distinct purity tiers: a standard 95%+ grade and a higher 98% NLT (Not Less Than) grade suitable for regulated pharmaceutical R&D . In contrast, the closest regioisomer analog, CAS 1185319-57-6 (3-ylmethyl), is typically available at 95% or 97% purity without a documented 98%+ certified option . The higher-purity grade of the 4-ylmethyl compound is supplied under ISO-certified quality systems, ensuring suitability for global pharmaceutical development and quality control applications .

Quality Control ISO Certification Pharmaceutical R&D

Batch-Specific Analytical Documentation: NMR, HPLC, and GC Traceability Supports cGMP-Adjacent Workflows

Select vendors for CAS 1185307-16-7 provide comprehensive batch-specific analytical documentation including NMR, HPLC, and GC reports . This level of characterization is particularly valuable for laboratories operating under quality systems that require detailed certificates of analysis (CoA) for all starting materials. In comparison, many suppliers of the regioisomeric analog CAS 1185319-57-6 do not explicitly advertise the availability of multi-technique analytical packages, typically offering only HPLC purity data .

Analytical Chemistry CoA Regulatory Compliance

Documented Utility as a Protease Inhibitor and CNS-Targeting Building Block Versus General-Purpose Analogs

CAS 1185307-16-7 is explicitly cited as a building block for the synthesis of protease inhibitors and central nervous system (CNS)-targeting agents . While the 3-ylmethyl analog (CAS 1185319-57-6) is described for similar general purposes, no specific citation of protease inhibitor or CNS-targeted utility was found in commercial or patent literature for that regioisomer . Furthermore, the 4-ylmethyl piperidine scaffold is a recurring motif in monoamine neurotransmitter re-uptake inhibitor patents, where 4-position substitution is a key pharmacophoric requirement [1]. This suggests that CAS 1185307-16-7 occupies a privileged chemical space that is directly relevant to ongoing CNS and protease inhibitor discovery programs.

Protease Inhibition CNS Drug Discovery Medicinal Chemistry

High-Value Application Scenarios for N-(Piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride (CAS 1185307-16-7)


Structure-Activity Relationship (SAR) Exploration of CNS Monoamine Transporter Inhibitors

Medicinal chemistry teams developing novel monoamine re-uptake inhibitors can leverage CAS 1185307-16-7 as a key 4-substituted piperidine intermediate. The 4-ylmethyl attachment point is a validated pharmacophoric feature in patent literature for CNS transporter inhibitors [1]. Using this specific regioisomer ensures alignment with established SAR trends, and the availability of 98% NLT purity under ISO certification supports quality-controlled lead optimization .

Protease Inhibitor Lead Generation and Fragment-Based Drug Discovery

CAS 1185307-16-7 is explicitly cited as a building block for synthesizing protease inhibitors . Its piperidine core serves as a privileged scaffold for engaging protease active sites, while the thiophene moiety can participate in key hydrophobic interactions. The hydrochloride salt form ensures ready solubility for biochemical assay preparation, accelerating the hit-to-lead timeline .

Regulated Pharmaceutical R&D Requiring cGMP-Adjacent Quality Standards

For laboratories operating under quality management systems or preparing for IND-enabling studies, the ISO-certified 98% NLT grade of CAS 1185307-16-7 provides a defensible purity benchmark . The batch-specific NMR, HPLC, and GC documentation offered by qualified vendors further supports regulatory documentation requirements . The 3-ylmethyl analog lacks comparable certified high-purity options, making the 4-ylmethyl compound the preferred choice for regulated workflows.

Pre-formulation Solubility Screening and Salt Selection Studies

The pre-formed hydrochloride salt of CAS 1185307-16-7 eliminates the need for in-house salt preparation and screening, providing immediate solubility advantages for aqueous-based assays . Researchers comparing free-base versus salt-form performance can use this compound as a defined HCl salt reference point, streamlining pre-formulation development for piperidine-containing drug candidates.

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